Tauro-α-muricholic acid-d4 sodium salt is a stable isotope-labeled derivative of tauro-α-muricholic acid, which is a taurine-conjugated bile acid. This compound is notable for its role in metabolic studies, particularly in relation to the Farnesoid X receptor, a nuclear receptor that regulates various metabolic pathways. It is primarily used as an internal standard in quantitative analyses involving bile acids and their metabolites.
Tauro-α-muricholic acid-d4 sodium salt falls under the category of bile acids and steroids. It is classified as a stable isotope-labeled analytical standard, which is essential for various biochemical assays and research applications.
The synthesis of tauro-α-muricholic acid-d4 sodium salt involves the conjugation of deuterated α-muricholic acid with taurine. The deuteration process typically employs methods such as hydrogen-deuterium exchange or the use of deuterated reagents during the synthesis.
The molecular formula of tauro-α-muricholic acid-d4 sodium salt is C26H40D4NNaO7S, with a molecular weight of 541.71 g/mol. The compound features four deuterium atoms, which are incorporated to enhance its utility as an internal standard in mass spectrometry techniques .
Tauro-α-muricholic acid-d4 sodium salt participates in various biochemical reactions primarily related to bile acid metabolism. Its role as a competitive antagonist of the Farnesoid X receptor influences pathways involved in lipid and glucose metabolism.
In vitro studies have shown that tauro-α-muricholic acid-d4 can modulate FXR activity, impacting the synthesis and secretion of bile acids and other lipids. This modulation is crucial for understanding metabolic disorders and potential therapeutic interventions .
The mechanism of action for tauro-α-muricholic acid-d4 sodium salt revolves around its interaction with the Farnesoid X receptor. By binding to this receptor, it inhibits its activity, leading to alterations in gene expression related to bile acid homeostasis.
Research indicates that tauro-α-muricholic acid-d4 can effectively compete with endogenous bile acids for FXR binding sites, thereby influencing metabolic processes such as cholesterol synthesis and glucose homeostasis .
Relevant data on elemental composition includes:
Tauro-α-muricholic acid-d4 sodium salt has several scientific applications:
This compound serves as a valuable tool in biochemical research, particularly in studies related to metabolism, liver function, and bile acid signaling pathways .
Tauro-α-muricholic Acid-d4 Sodium Salt (T-α-MCA-d4 sodium) is a deuterium-labeled stable isotope derivative of the endogenous bile acid α-muricholic acid. Its molecular formula is C26H40D4NNaO7S, with a precise molecular weight of 541.71 g/mol [1] [3]. The compound features four deuterium atoms strategically incorporated into the taurine moiety of the molecule, specifically at the two methylene groups adjacent to the sulfonate group [6]. This structural modification is confirmed by the SMILES notation: CC@H[C@H]1CC[C@@]2([H])[C@]3([H])C@HC@@H[C@]4([H])C([²H])([²H])C@HC([²H])([²H])C[C@]4(C)[C@@]3([H])CC[C@]12C [6] [8].
The deuterium labeling creates a mass shift of 4 atomic mass units compared to the unlabeled compound while maintaining nearly identical chemical and biological properties. This isotopic configuration makes T-α-MCA-d4 sodium particularly valuable as an internal standard in quantitative mass spectrometry-based analyses, where it enables precise measurement of endogenous bile acid levels in complex biological matrices without chromatographic co-elution issues [3] [6]. The sodium salt formulation enhances the compound's stability and solubility in aqueous solutions, which is crucial for experimental applications. High-performance liquid chromatography (HPLC) analyses confirm the compound's purity exceeds 95%, with strict quality control through Certificates of Analysis for specific lots [1] [2].
Table 1: Structural and Chemical Characteristics of Tauro-α-muricholic Acid-d4 Sodium Salt
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C26H40D4NNaO7S | High-resolution MS |
Molecular Weight | 541.71 g/mol | Calculated exact mass |
Purity | >95% | HPLC-UV/MS |
Storage Conditions | -20°C | Stability studies |
Unlabeled CAS | 25613-05-2 (free acid) | Chemical registry |
Isotopic Purity | ≥98% deuterium | Isotopic ratio MS |
The biosynthesis of tauro-α-muricholic acid begins with cholesterol as the primary precursor in hepatocytes. Through a series of enzymatic modifications including hydroxylation, oxidation, and side-chain shortening, cholesterol is first converted to α-muricholic acid (3α,6β,7α-trihydroxy-5β-cholan-24-oic acid), a trihydroxylated bile acid characteristic of rodents [7] [9]. The conjugation process involves the formation of an amide bond between the carboxyl group of α-muricholic acid and the amino group of taurine, catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) in the liver [9]. This conjugation step is energetically expensive but biologically essential, as it significantly enhances the amphipathic properties of bile acids, allowing more efficient emulsification of dietary lipids in the intestine.
Taurine conjugation lowers the pKa of bile acids, ensuring they remain ionized throughout the physiological pH range, which reduces passive absorption in the biliary tract and small intestine, thereby promoting their participation in enterohepatic circulation [9]. The resulting tauro-α-muricholic acid exhibits distinct biological activities compared to unconjugated or glycine-conjugated counterparts, particularly in its capacity to function as a farnesoid X receptor (FXR) antagonist [9]. Research demonstrates that tauro-conjugation stabilizes the stereochemical configuration necessary for FXR binding, enabling this bile acid to competitively inhibit FXR activation by agonistic bile acids like taurocholic acid [9]. The deuterium-labeled T-α-MCA-d4 sodium follows identical metabolic pathways but provides distinct mass spectrometry signatures that allow researchers to track these conjugation dynamics and enterohepatic cycling without interfering with endogenous bile acid measurements [6] [10].
Table 2: Key Enzymatic Steps in Tauro-α-muricholic Acid Biosynthesis
Enzyme | Reaction Catalyzed | Subcellular Localization |
---|---|---|
CYP7A1 | Cholesterol 7α-hydroxylation | Endoplasmic reticulum |
CYP8B1 | Sterol 12α-hydroxylation | Endoplasmic reticulum |
CYP27A1 | Sterol 27-hydroxylation | Mitochondria |
AKR1D1 | Δ⁴-3-oxosteroid 5β-reduction | Cytosol |
BAAT | Bile acid-CoA + taurine → tauro-α-muricholate | Peroxisomes |
Bile acid profiles exhibit profound interspecies differences that reflect evolutionary adaptations to diverse dietary niches and physiological requirements. Comprehensive liquid chromatography-mass spectrometry (LC-MS) analyses across six species (chickens, ducks, geese, pigs, cattle, and sheep) reveal distinct clustering patterns in bile acid composition [10]. Notably, tauro-α-muricholic acid and its deuterated analog demonstrate significant species-specific distributions. While rodents exhibit high concentrations of α-muricholic acid derivatives, poultry species (chickens, ducks, and geese) show elevated levels of taurolithocholic acid (TLCA) and tauro-α-muricholic acid (T-α-MCA) compared to mammals [10].
Metabolomic studies identify pigs as having the highest overall bile acid content among the studied species, with particularly abundant glycochenodeoxycholic acid (GCDCA) and glycodeoxycholic acid (GDCA) [10]. In contrast, taurodeoxycholic acid (TDCA) shows significant variation across species, with ruminants like cattle and sheep exhibiting distinct profiles dominated by deoxycholic acid derivatives due to extensive bacterial metabolism in their fore-stomachs. These interspecies differences extend to molecular regulation, where transcriptome analysis of liver and small intestine tissues reveals species-specific expression patterns of genes involved in bile acid synthesis (CYP7A1, CYP8B1), conjugation (BAAT), and transport (BSEP, ASBT) [10]. The presence of tauro-α-muricholic acid as a major component in poultry bile suggests evolutionary conservation of its function as an FXR modulator across species, though with varying quantitative significance in bile acid homeostasis.
Table 3: Comparative Bile Acid Profiles Across Species
Species | Predominant Bile Acids | T-α-MCA Relative Abundance | Unique Characteristics |
---|---|---|---|
Poultry (Chicken/Duck/Goose) | Taurolithocholic acid (TLCA), Tauro-α-muricholic acid (T-α-MCA) | High | High sulfation, low cholic acid |
Pigs | Glycochenodeoxycholic acid (GCDCA), Glycodeoxycholic acid (GDCA) | Low | Highest total BA concentration |
Ruminants (Cattle/Sheep) | Deoxycholic acid derivatives, Taurodeoxycholic acid (TDCA) | Trace | Extensive bacterial modification |
Rodents | Tauro-β-muricholic acid, Tauro-α-muricholic acid | Very High | Muricholic acids as FXR antagonists |
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7